![molecular formula C10H16O2 B2615190 Spiro[3.5]nonane-9-carboxylic acid CAS No. 1558342-25-8](/img/structure/B2615190.png)
Spiro[3.5]nonane-9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[3.5]nonane-9-carboxylic acid is a cyclic, spiro tricyclic organic compound . The name “spiro” comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .
Synthesis Analysis
The synthesis of spirocyclic compounds like this compound often involves radical cascade reactions . These reactions are significant for the overall structure of the compound . The retrosynthesis analysis showed that isoxazoline-5-spiro cyclopropane can be a precursor for the synthesis of similar spiro compounds .Molecular Structure Analysis
The molecular formula of this compound is C10H16O2 . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally, despite the torsional strain this may impose on the substituents of the rings .Chemical Reactions Analysis
Carboxylic acids like this compound can react with alcohols to form esters in a process called Fischer esterification . They can also react with Thionyl Chloride (SOCl2) to form acid chlorides .Aplicaciones Científicas De Investigación
1. Anticonvulsant Evaluation
Spiro[3.5]nonane-9-carboxylic acid and its analogues have been explored for their anticonvulsant properties. An example is Spiro[4.6]undecane-2-carboxylic acid, which showed significant anticonvulsant activity. These compounds were synthesized to evaluate the role of the carboxylic acid group in contributing to this activity, with the understanding that carbocyclic spiranes resist metabolic alteration. Thus, any observed activity would be attributed to the carboxylic acid function rather than metabolic changes (Scott et al., 1985).
2. Exploration in Organic Synthesis
This compound and related compounds have been studied for their potential in organic synthesis. For instance, research involving 1-Oxadispiro[2.1.2.2]nonane showed significant findings in the context of acid-catalyzed reactions, leading to various hydroxy esters and other derivatives. This research provides insight into carbenium ion chemistry of protonated oxiranes and explores the possibility of transannular ring expansion (Adam & Crämer, 1987).
3. Historical Synthesis Analysis
The synthesis of Spiro(3,5)Nonane, a structurally similar compound, offers historical significance in organic chemistry. This synthesis has been crucial in understanding and challenging the structural assignments of similar compounds, such as 1,3-cyclobutanedicarboxylic acid, first reported in the 19th century. The study of Spiro(3,5)Nonane has implications for the synthesis of cyclobutane derivatives (Deutsch, 1951).
4. Spirocyclic Compounds in Medicinal Chemistry
The synthesis and evaluation of spirocyclic compounds, such as Spiro[4.6]Undecane‐2‐Carboxylic Acid, have been explored in the field of medicinal chemistry. These studies focus on the pharmacokinetic and pharmacodynamic properties of these compounds, comparing them with other standard anticonvulsants. Such research is pivotal in understanding the therapeutic potential and mechanism of action of these compounds (Liu, Scott & Pollack, 1990).
5. Neurotropic Activity
Studies on spirocyclic compounds also extend to their neurotropic activity. For instance, N-benzylimides of 2-oxo-1-oxaspiro-4,5(4,4)decane(nonane)-3,4-dicarboxylic acids have been synthesized and evaluated for their ability to inhibit the deamination of serotonin and potentiate the effects of tryptamine and 5-hydroxytryptophan. This research contributes to the understanding of the therapeutic potential of spirocyclic compounds in neurology and psychiatry (Grigoryan, Pogosyan & Sukasyan, 2007).
Mecanismo De Acción
Mode of Action
The mode of action of Spiro[3Given the lack of information on its specific biological targets, it is challenging to provide a detailed explanation of how this compound interacts with its targets and the resulting changes that occur .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Spiro[3Therefore, the impact of these properties on the bioavailability of Spiro[3.5]nonane-9-carboxylic acid is currently unknown .
Propiedades
IUPAC Name |
spiro[3.5]nonane-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-9(12)8-4-1-2-5-10(8)6-3-7-10/h8H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHMZDHNBWVDIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCC2)C(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1558342-25-8 |
Source


|
| Record name | spiro[3.5]nonane-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


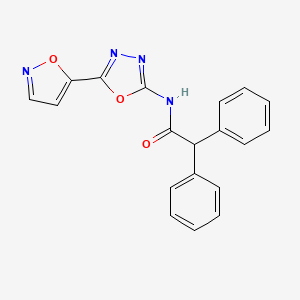
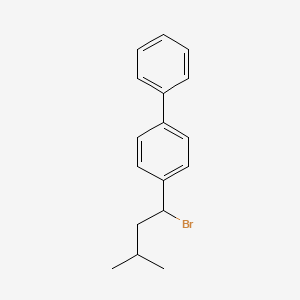
![2-methyl-N'-[4-(trifluoromethyl)pyridin-2-yl]propanehydrazide](/img/structure/B2615114.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2615115.png)
![ethyl 4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2615116.png)
![6-[4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2615117.png)
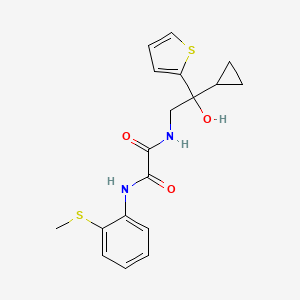
![N-(3-chloro-2-methylphenyl)-3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B2615121.png)
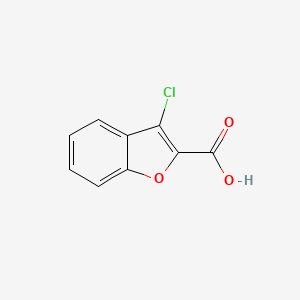
![3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid](/img/structure/B2615123.png)

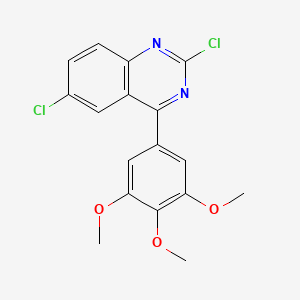
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2615130.png)